An In-depth Technical Guide to 2,6-Dichlorobenzyl Alcohol
An In-depth Technical Guide to 2,6-Dichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,6-Dichlorobenzyl alcohol, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] It details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its primary applications.
Core Identification
2,6-Dichlorobenzyl alcohol is a disubstituted benzyl alcohol.
Physicochemical Properties
The properties of 2,6-Dichlorobenzyl alcohol are summarized below. Data is derived from experimental measurements and calculated predictions where noted.
| Property | Value | Source(s) |
| Molecular Weight | 177.03 g/mol | [3][4][5] |
| Appearance | Solid | [3] |
| Melting Point (Tfus) | 96-98 °C (lit.) | [3] |
| Boiling Point (Tboil) | 563.24 K / 290.09 °C | [5] (Joback Calculated Property) |
| Water Solubility | log10(S) = -2.10 (S in mol/L) | [5] (Aqueous Solubility Prediction) |
| Octanol/Water Partition Coefficient | logP = 2.486 | [5] (Crippen Calculated Property) |
| Enthalpy of Fusion (ΔfusH°) | 19.63 kJ/mol | [5] (Joback Calculated Property) |
| Enthalpy of Vaporization (ΔvapH°) | 60.22 kJ/mol | [5] (Joback Calculated Property) |
Experimental Protocols
A high-yield synthesis process involves the conversion of 2,6-dichlorobenzyl chloride to its acetate ester, followed by hydrolysis.[6] This two-step method avoids the formation of significant by-products.
Step 1: Acetate Formation
-
Reactants : Charge a reaction vessel with 2,6-dichlorobenzyl chloride (2,6-DCBC), anhydrous sodium acetate, and a phase transfer catalyst (e.g., a quaternary ammonium salt).[6]
-
Stoichiometry : Use anhydrous sodium acetate in a molar ratio of approximately 1.01 to 1.10 moles per mole of 2,6-DCBC.[6] The phase transfer catalyst is typically used in an amount of 0.01 to 5% by weight relative to the 2,6-DCBC.[6]
-
Reaction Conditions : Heat the mixture to a temperature between 60°C and 200°C.[6] The reaction proceeds to form 2,6-dichlorobenzyl acetate (2,6-DCBAC).
-
Monitoring : The reaction progress can be monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material.
Step 2: Hydrolysis
-
Procedure : Following the acetate formation, an aqueous sodium hydroxide solution is added directly to the reaction mixture.
-
Reaction Conditions : The mixture is heated to a temperature of 80°C to 110°C to facilitate the hydrolysis of the acetate ester to 2,6-Dichlorobenzyl alcohol (2,6-DCBAL).
-
Isolation and Purification : After the reaction is complete, the desired 2,6-Dichlorobenzyl alcohol can be isolated from the reaction solution. This is achieved through conventional techniques such as distillation or recrystallization to yield a product with high purity (e.g., >99%).[6]
An analytical method for the simultaneous analysis of 2,6-Dichlorobenzyl alcohol can be developed based on gas chromatography-tandem mass spectrometry (GC-MS/MS) coupled with a solid-phase microextraction (SPME) sample preparation technique.[3]
-
Sample Preparation (DI-HS-SPME) :
-
Direct Immersion (DI) : A sample containing the analyte is placed in a vial. An SPME fiber is immersed directly into the sample for a defined period to allow for the extraction of analytes.
-
Headspace (HS) : Following direct immersion, the same fiber is exposed to the headspace above the sample for a set time and temperature to extract more volatile and semi-volatile compounds.
-
-
Gas Chromatography (GC) :
-
Injection : The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the extracted analytes are thermally desorbed onto the analytical column.
-
Separation : A capillary column (e.g., DB-5ms) is used to separate the components of the mixture based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure efficient separation.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization : Analytes eluting from the GC column are ionized, typically using Electron Ionization (EI).
-
Detection : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 2,6-Dichlorobenzyl alcohol are monitored for quantification and confirmation.
-
-
Quantification : A calibration curve is constructed using standards of known concentrations to quantify the amount of 2,6-Dichlorobenzyl alcohol in the unknown sample.
Applications and Biological Context
2,6-Dichlorobenzyl alcohol's primary role is as a versatile building block and key intermediate in organic synthesis.[1] Its unique structure is utilized in the manufacturing of:
-
Pharmaceuticals : It serves as a critical component in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][2] The chlorine atoms can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[2]
-
Agrochemicals : It is a precursor for creating advanced crop protection agents.[1]
-
Fine and Specialty Chemicals : Its reactivity makes it valuable for producing a range of other organic molecules.[1]
While 2,6-Dichlorobenzyl alcohol is noted for its role in synthesis, its isomer, 2,4-Dichlorobenzyl alcohol (CAS: 1777-82-8), is well-documented as a mild antiseptic with antibacterial and antiviral properties.[7][8] It is a common active ingredient in throat lozenges.[8] The antiseptic mechanism is believed to be related to the denaturation of proteins, while a local anesthetic effect may arise from a blockade of sodium channels.[7][9][10] There is currently limited specific information on the biological activities or signaling pathways associated with the 2,6-isomer.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,6-二氯苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 2,6-dichlorobenzyl alcohol (CAS 15258-73-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 7. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 9. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]

